molecular formula C6H11NaO5S B1324482 Sodium 3-(allyloxy)-2-hydroxypropanesulphonate CAS No. 52556-42-0

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate

Cat. No. B1324482
CAS RN: 52556-42-0
M. Wt: 218.21 g/mol
InChI Key: CJGJYOBXQLCLRG-UHFFFAOYSA-M
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Description

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate, also known as 3-Allyloxy-2-hydroxypropane sulfonate sodium salt, is a chemical compound with the molecular formula C6H11NaO5S . It has a molecular weight of 218.20 .


Molecular Structure Analysis

The molecular structure of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate consists of an allyloxy group (H2C=CH-CH2O-) and a 2-hydroxypropane sulfonate group (HO-CH2-CH(CH2SO3Na)-) linked together .


Physical And Chemical Properties Analysis

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is a liquid with a density of 1.17 g/cm3 at 20 °C . It has a melting point of 9 °C . The compound has a vapor pressure of 23 hPa at 20 °C . The pH of a 111 g/L solution in water at 20 °C is between 6 and 9 .

Scientific Research Applications

Synthesis of Fluorescent Organic Nano-Dots

This compound has been utilized in the synthesis of fluorescent organic nano-dots, which are employed as efficient color conversion layers . These nano-dots are known for their outstanding stability and water-processability, making them environmentally benign and suitable for a range of fluorophores covering a full spectral gamut.

Surface Active Agent in Organic Nanoparticle Synthesis

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate serves as a surfactant in the synthesis of organic nanoparticles . It helps stabilize sub-micrometer particles, or nano-dots, which have applications in drug delivery, biosensing, optical sensing, and cell imaging.

Water Treatment and Dye Removal

In environmental science, this compound is incorporated into novel hydrogels designed for the removal of dyes such as methylene blue from water . This application is crucial for wastewater treatment and environmental remediation.

Polymerizable Surfactant for Emulsion Polymerization

It acts as a polymerizable surfactant, which is a key component in emulsion polymerization processes . This allows for the creation of polymers with tailored surface properties, useful in coatings and adhesive industries.

Component in Hydrogel Formulations

The compound is used in hydrogel formulations, which have applications in drug delivery systems . Hydrogels with this compound can offer responsive release profiles for therapeutic agents.

Safety And Hazards

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is classified as causing serious eye damage (Category 1, H318) and is suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2, H361) . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.Na/c1-2-3-11-4-6(7)5-12(8,9)10;/h2,6-7H,1,3-5H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGJYOBXQLCLRG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CS(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6028028
Record name Sodium 3-(allyloxy)-2-hydroxypropanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6028028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanesulfonic acid, 2-hydroxy-3-(2-propen-1-yloxy)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate

CAS RN

52556-42-0
Record name Sodium 3-(allyloxy)-2-hydroxypropanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052556420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 2-hydroxy-3-(2-propen-1-yloxy)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3-(allyloxy)-2-hydroxypropanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6028028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-(allyloxy)-2-hydroxypropanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 3-ALLYLOXY-2-HYDROXY-1-PROPANESULFONATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate play in the acrylamide copolymer for enhanced oil recovery?

A1: Sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate is one of the monomers used in the synthesis of the acrylamide copolymer []. Its inclusion likely contributes to the copolymer's enhanced viscosity, salt resistance, and temperature tolerance. These properties are crucial for efficient mobility control and oil displacement in challenging reservoir conditions.

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